molecular formula C9H9BrF2O2 B8170754 (2-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol

(2-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol

Cat. No.: B8170754
M. Wt: 267.07 g/mol
InChI Key: JMKYPOXCUVNREG-UHFFFAOYSA-N
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Description

(2-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol: is an organic compound that features a bromine atom, a difluoroethoxy group, and a phenyl ring with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol typically involves the bromination of a suitable phenyl precursor followed by the introduction of the difluoroethoxy group. The final step involves the reduction of the intermediate to yield the methanol derivative. Common reagents used in these reactions include bromine, difluoroethanol, and reducing agents such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as controlled temperature and pressure, are employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: (2-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol involves its interaction with specific molecular targets. The bromine and difluoroethoxy groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (2-Bromo-4-(2,2-difluoroethoxy)phenyl)ethanol
  • (2-Bromo-4-(2,2-difluoroethoxy)phenyl)acetaldehyde
  • (2-Bromo-4-(2,2-difluoroethoxy)phenyl)acetic acid

Uniqueness: (2-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol is unique due to the presence of the methanol group, which imparts distinct chemical and physical properties. This differentiates it from similar compounds that may have different functional groups, leading to variations in reactivity and applications.

Properties

IUPAC Name

[2-bromo-4-(2,2-difluoroethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O2/c10-8-3-7(14-5-9(11)12)2-1-6(8)4-13/h1-3,9,13H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKYPOXCUVNREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)F)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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